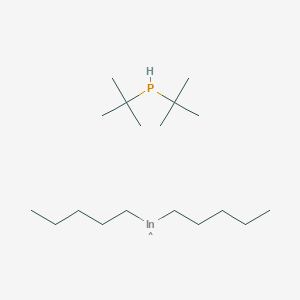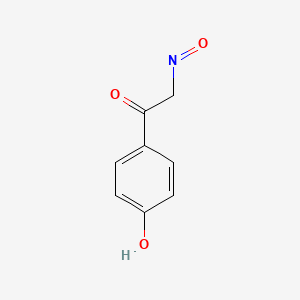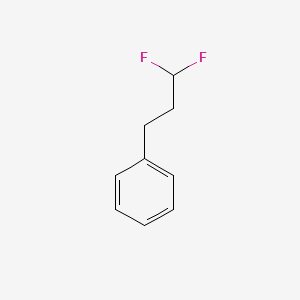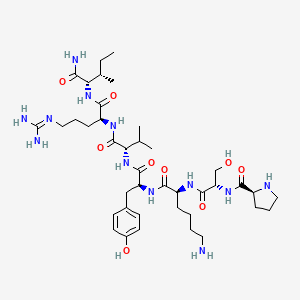
Di-tert-butylphosphane--dipentylindiganyl (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butylphosphane–dipentylindiganyl (1/1) is a compound that features a combination of phosphane and indiganyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylphosphane–dipentylindiganyl (1/1) typically involves the reaction of di-tert-butylphosphine with a suitable indiganyl precursor. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in the synthesis include hexanes and other non-polar solvents .
Industrial Production Methods
Industrial production of Di-tert-butylphosphane–dipentylindiganyl (1/1) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butylphosphane–dipentylindiganyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of Di-tert-butylphosphane–dipentylindiganyl (1/1) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of Di-tert-butylphosphane–dipentylindiganyl (1/1) include phosphine oxides, reduced phosphines, and substituted derivatives. These products can have different chemical and physical properties compared to the parent compound .
Applications De Recherche Scientifique
Di-tert-butylphosphane–dipentylindiganyl (1/1) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is explored for its potential biological activities, including its role as a probe in biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Di-tert-butylphosphane–dipentylindiganyl (1/1) involves its interaction with molecular targets through its phosphane and indiganyl groups. The compound can coordinate with metal centers, facilitating catalytic processes. It can also participate in redox reactions, influencing the activity of enzymes and other biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butylphosphine: A related compound with similar phosphane functionality but without the indiganyl group.
Di-tert-butylphosphino-biphenyl: Another compound with a similar phosphane group but different aromatic substituents.
Di-tert-butylphosphino-binaphthyl: A compound with a binaphthyl backbone and di-tert-butylphosphine groups.
Uniqueness
Di-tert-butylphosphane–dipentylindiganyl (1/1) is unique due to the presence of both phosphane and indiganyl groups, which confer distinct electronic and steric properties. This dual functionality enhances its versatility in various chemical and biological applications .
Propriétés
Numéro CAS |
189151-41-5 |
|---|---|
Formule moléculaire |
C18H41InP |
Poids moléculaire |
403.3 g/mol |
InChI |
InChI=1S/C8H19P.2C5H11.In/c1-7(2,3)9-8(4,5)6;2*1-3-5-4-2;/h9H,1-6H3;2*1,3-5H2,2H3; |
Clé InChI |
HJABEGDOIDVGTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[In]CCCCC.CC(C)(C)PC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)











![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)
![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)
